molecular formula C9H14O2 B12280431 (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid

Cat. No.: B12280431
M. Wt: 154.21 g/mol
InChI Key: KTEWGIIYPCRLJJ-DHBOJHSNSA-N
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Description

(1R,3S,5S)-Bicyclo[3.2.1]octane-3-carboxylic acid is a rigid bicyclic compound featuring a carboxylic acid group at the 3-position. Its stereochemical configuration and bicyclic framework contribute to its unique physicochemical properties, making it a valuable building block in organic synthesis and drug development. The compound’s structure imposes geometric constraints that enhance selectivity in molecular interactions, particularly in chiral environments .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1S,5R)-bicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8?

InChI Key

KTEWGIIYPCRLJJ-DHBOJHSNSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC(C2)C(=O)O

Canonical SMILES

C1CC2CC1CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid typically involves the use of cycloaddition reactions, where smaller cyclic compounds are combined to form the bicyclic structure. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Esters, amides, and other derivatives

Scientific Research Applications

Biological Activities

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid and its derivatives have shown promising biological activities:

  • Monoamine Transporter Inhibition : Compounds derived from this bicyclic structure have demonstrated potent inhibition profiles for dopamine transporter (DAT) and serotonin transporter (SERT). For instance, certain derivatives exhibited a selectivity ratio of 177-fold for DAT over SERT, indicating their potential as therapeutic agents for mood disorders and addiction .
  • Pharmacological Studies : Research indicates that bicyclo[3.2.1]octane compounds can serve as effective ligands for various receptors involved in neurotransmission, thus contributing to their potential use in developing medications for psychiatric conditions .

Case Studies

Several studies illustrate the applications of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid:

  • Inhibitory Potency Assessment :
    • A study assessed the inhibitory potency of various bicyclo[3.2.1]octane derivatives against DAT and SERT, revealing that specific configurations significantly enhanced binding affinity and selectivity .
  • Structure-Activity Relationship Exploration :
    • Another investigation focused on the SAR of 8-oxabicyclo[3.2.1]octane systems, highlighting how different substituents at the 3-position affected the inhibitory profiles at DAT and SERT, aiding in the design of more effective therapeutic agents .

Potential Applications

The diverse properties of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid suggest several potential applications:

  • Medicinal Chemistry : Its role as a scaffold for developing new drugs targeting neurotransmitter systems is promising.
  • Neuroscience Research : The compound's ability to modulate neurotransmitter levels may provide insights into treating conditions like depression and anxiety.

Mechanism of Action

The mechanism of action of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may act as an inhibitor or activator of enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The target compound is compared to analogs based on substituents, stereochemistry, and bicyclic system modifications:

Functional Group Impact

  • Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group in and enhances stability during synthetic steps but increases molecular weight (~255 Da vs. 183 Da for the target compound). This modification is reversible, allowing selective deprotection .
  • Amino-Substituted Derivatives: The 8-amino variant () introduces basicity, altering reactivity in nucleophilic acyl substitution reactions.
  • Hydroxyl and Methyl Groups: ’s 3-hydroxy-8-methyl derivative (C₉H₁₆ClNO₃) shows reduced acidity (pKa ~4.5) compared to the target compound (pKa ~2.8), impacting solubility and metal chelation .

Stereochemical Influence

  • Exo vs. Endo Configurations : highlights exo-carboxylic acid derivatives (e.g., (3-exo)-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride) as more water-soluble than endo counterparts due to reduced intramolecular H-bonding .
  • Pharmaceutical Relevance : Ramipril () uses the (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid core, where stereochemistry dictates ACE inhibition potency. Substituting the (1R,3S,5S) configuration could reduce binding affinity .

Biological Activity

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid, also known by its CAS number 1488298-28-7, is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and relevant research findings.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 154.21 g/mol
  • IUPAC Name : (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid
  • Structure : Chemical Structure

(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid functions primarily as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance in bacteria. It inhibits the enzymes that bacteria produce to deactivate β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant strains.

Antibacterial Activity

Recent studies have demonstrated that (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid exhibits potent antibacterial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
Pseudomonas aeruginosa< 0.125 mg/dm³Highly effective in combination with meropenem
Acinetobacter baumannii0.25 mg/dm³Effective against clinical isolates
Escherichia coli< 0.0312 mg/dm³Significant inhibition observed

This compound has shown MIC values comparable to or better than existing β-lactamase inhibitors like avibactam and is considered a promising candidate for further research and clinical trials .

Case Studies

  • Study on Dual Inhibitors : Research indicated that derivatives of (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid demonstrated dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication and repair . This dual action enhances its antibacterial properties significantly.
  • Synergistic Effects : In combination therapies with β-lactam antibiotics such as meropenem, (1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylic acid has been shown to enhance the overall effectiveness against multi-drug resistant strains .

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